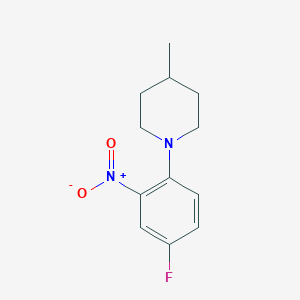

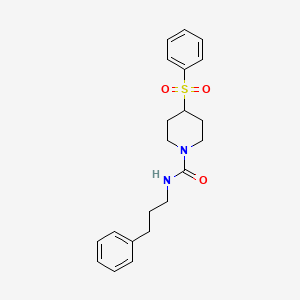

![molecular formula C15H15ClN2OS B2491656 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 338963-50-1](/img/structure/B2491656.png)

2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of anthranilic acid derivatives or the condensation of 2-aminobenzylamine with carbonyl compounds. For instance, derivatives similar to our compound of interest have been synthesized using green chemistry approaches, involving reactions with aromatic aldehydes and urea or thiourea in the presence of catalysts in water, emphasizing environmental friendliness and high yields (G. Han et al., 2011). Another method includes the direct reaction of 2-aminobenzylamine and benzaldehyde derivatives, showcasing the efficiency and simplicity of the synthesis process without the need for catalysts or auxiliary reagents (Waldo H. Correa et al., 2002).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives reveals a system of weak interactions that can influence their chemical properties and reactivity. A study on isomeric quinazolinones demonstrated the presence of strong N−H⋯O hydrogen bonds and various weak, non-classical hydrogen bonds, which play a critical role in their crystal packing and stability (Arkalekha Mandal & B. Patel, 2018). These interactions are not only fundamental to understanding the compound's stability but also its reactivity and potential applications.

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, reflecting their rich chemistry. The presence of functional groups, such as the thioether in the chlorobenzyl side chain, opens avenues for further functionalization and reactions. For example, the reaction with thioglycolic acid derivatives demonstrates the compound's versatility in forming new chemical bonds and structures, highlighting its potential for synthesizing novel compounds with varied biological activities (F. M. Atta, 1994).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be significantly influenced by the compound's molecular structure and the nature of substituents on the quinazoline nucleus. The supramolecular features and crystal packing, dictated by various non-covalent interactions, are essential for understanding the compound's behavior in different environments and its formulation into usable forms (Arkalekha Mandal & B. Patel, 2018).

Scientific Research Applications

Antitumor Potential

A study by Alanazi et al. (2013) explored the synthesis of novel 2-(substituted thio)-3-phenethylquinazolin-4(3H)-ones, including derivatives similar to the compound of interest. This research demonstrated that these compounds showed selective activities against various cancer cell lines, suggesting their potential as antitumor agents (Alanazi et al., 2013).

Anti-Platelet Aggregation Activity

Eskandariyan and Kobarfard (2012) synthesized 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives and evaluated their antiplatelet activities. Their findings indicated that these derivatives, which are structurally related to the specified compound, possess significant antiplatelet aggregation properties, highlighting their potential therapeutic use (Eskandariyan & Kobarfard, 2012).

Antimicrobial Activities

Patil, Jadhav, and Deshmukh (2012) investigated the synthesis of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H)-one, which share a similar structural framework with the compound . These compounds showed promising antibacterial and antifungal activities, indicating their potential for antimicrobial applications (Patil, Jadhav, & Deshmukh, 2012).

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural characterization of compounds related to 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one. For example, Abdel-megeed et al. (1995) synthesized acetylated S-glycosides of 2-thioxoquinazolin-4-ones, providing insight into the conformation and configuration of these carbohydrate derivatives (Abdel-megeed et al., 1995).

Safety And Hazards

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-15-17-13-8-4-2-6-11(13)14(19)18-15/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGKLHLGVRBVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)

![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)